molecular formula C25H25N3O4S2 B2589959 N-(2,4-dimethoxyphenyl)-2-{[3-(3,4-dimethylbenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide CAS No. 1252889-46-5

N-(2,4-dimethoxyphenyl)-2-{[3-(3,4-dimethylbenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide

Cat. No. B2589959
CAS RN: 1252889-46-5
M. Wt: 495.61
InChI Key: GIUWQDXEBATQOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,4-dimethoxyphenyl)-2-{[3-(3,4-dimethylbenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a useful research compound. Its molecular formula is C25H25N3O4S2 and its molecular weight is 495.61. The purity is usually 95%.
BenchChem offers high-quality N-(2,4-dimethoxyphenyl)-2-{[3-(3,4-dimethylbenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2,4-dimethoxyphenyl)-2-{[3-(3,4-dimethylbenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Dual Inhibitory Activity on Enzymes :Compounds structurally similar to N-(2,4-dimethoxyphenyl)-2-{[3-(3,4-dimethylbenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide have been studied for their potent dual inhibitory activity against thymidylate synthase (TS) and dihydrofolate reductase (DHFR), key enzymes in nucleotide synthesis pathways. A study by Gangjee et al. (2008) on classical and nonclassical 2-amino-4-oxo-5-arylthio-substituted-6-methylthieno[2,3-d]pyrimidine antifolates revealed that these compounds exhibit significant inhibitory activity, highlighting their potential as therapeutic agents against cancer and bacterial infections (Gangjee, Qiu, Li, & Kisliuk, 2008).

Antimicrobial Activity :Another area of interest is the antimicrobial activity of thienopyrimidine derivatives. Studies have synthesized and evaluated various thieno[3,2-d]pyrimidine compounds for their antibacterial and antifungal properties. For instance, Hossan et al. (2012) explored the antimicrobial potential of pyrimidinone and oxazinone derivatives fused with thiophene rings, indicating a broader application in combating microbial resistance (Hossan, Abu-Melha, Al-Omar, & Amr, 2012).

Chemiluminescence and Photophysical Properties :The study of chemiluminescence and photophysical properties of thieno[3,2-d]pyrimidine derivatives also represents a significant area of research. Watanabe et al. (2010) synthesized sulfanyl-, sulfinyl-, and sulfonyl-substituted bicyclic dioxetanes to investigate their base-induced chemiluminescence, providing insights into potential applications in analytical chemistry and bioimaging technologies (Watanabe, Kikuchi, Maniwa, Ijuin, & Matsumoto, 2010).

Antitumor Activity :The exploration of antitumor activity is another critical area. Compounds with the thieno[3,2-d]pyrimidine core have been investigated for their potential to inhibit tumor growth. A study by Hafez and El-Gazzar (2017) synthesized new derivatives to evaluate their antitumor activity, underscoring the importance of these compounds in the development of novel anticancer therapies (Hafez & El-Gazzar, 2017).

properties

IUPAC Name

N-(2,4-dimethoxyphenyl)-2-[3-[(3,4-dimethylphenyl)methyl]-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N3O4S2/c1-15-5-6-17(11-16(15)2)13-28-24(30)23-20(9-10-33-23)27-25(28)34-14-22(29)26-19-8-7-18(31-3)12-21(19)32-4/h5-12H,13-14H2,1-4H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIUWQDXEBATQOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)CN2C(=O)C3=C(C=CS3)N=C2SCC(=O)NC4=C(C=C(C=C4)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,4-dimethoxyphenyl)-2-{[3-(3,4-dimethylbenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.